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Compound of Interest

Compound Name: Codeine methylbromide

Cat. No.: B10761052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the

structural elucidation and confirmation of codeine methylbromide (also known as Eucodin).[1]

[2] Due to the limited availability of specific published spectral data for this quaternary

ammonium salt, this guide outlines the expected analytical outcomes based on the known

characteristics of codeine and general principles of spectroscopic analysis for quaternary

alkaloids.

Introduction
Codeine methylbromide is a quaternary ammonium derivative of codeine, an opioid

analgesic.[2] Its structure is characterized by the methylation of the tertiary amine in the

codeine molecule, resulting in a positively charged nitrogen atom and a bromide counter-ion.

The structural confirmation of this compound is critical for quality control, regulatory

compliance, and understanding its pharmacological properties.

Table 1: Physicochemical Properties of Codeine Methylbromide
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Property Value Reference

CAS Registry Number 125-27-9 [1]

Molecular Formula C₁₉H₂₄BrNO₃ [1][2]

Molecular Weight 394.30 g/mol [1]

Appearance Crystals [1]

Melting Point ~260 °C [1]

IUPAC Name

7,8-Didehydro-4,5-α-epoxy-6-

α-hydroxy-3-methoxy-17,17-

dimethylmorphinanium

bromide

[2]

Synthesis
The synthesis of codeine methylbromide is typically achieved through the quaternization of

codeine with methyl bromide. This is a standard N-alkylation reaction where the lone pair of

electrons on the nitrogen atom of the tertiary amine in codeine attacks the electrophilic methyl

group of methyl bromide.

Experimental Protocol: Synthesis of Codeine
Methylbromide

Dissolution: Dissolve codeine in a suitable aprotic solvent such as acetonitrile or

dichloromethane in a round-bottom flask.

Addition of Methylating Agent: Add a stoichiometric excess of methyl bromide to the solution.

The reaction is typically performed at room temperature or with gentle heating.

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography

(TLC) by observing the disappearance of the codeine spot and the appearance of a more

polar spot corresponding to the quaternary ammonium salt.

Isolation: Upon completion, the product often precipitates out of the solution due to its ionic

nature and lower solubility in organic solvents. The precipitate can be collected by filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

system, such as a mixture of methanol and diethyl ether, to yield pure codeine
methylbromide crystals.

Structural Elucidation and Confirmation
A combination of spectroscopic techniques is employed to unequivocally confirm the structure

of codeine methylbromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For codeine methylbromide, both ¹H and ¹³C NMR are essential.

The ¹H NMR spectrum of codeine methylbromide is expected to be similar to that of codeine,

with key differences arising from the quaternization of the nitrogen atom. The protons in

proximity to the positively charged nitrogen will experience a significant downfield shift due to

the deshielding effect.

Table 2: Predicted ¹H NMR Chemical Shifts for Codeine Methylbromide
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Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity Notes

N-CH₃ ~3.3 - 3.5 s

Significant downfield

shift compared to

codeine (~2.4 ppm).

N-CH₃ (new) ~3.3 - 3.5 s

Signal for the newly

introduced methyl

group.

O-CH₃ ~3.8 s Largely unaffected.

H-1, H-2 ~6.6 - 6.8 m Aromatic protons.

H-5 ~4.9 d

H-6 ~4.2 m

H-7, H-8 ~5.3 - 5.8 m Olefinic protons.

Other protons Various
Protons on the

morphinan skeleton.

Similar to the ¹H NMR, the ¹³C NMR spectrum will show downfield shifts for the carbon atoms

directly attached to or near the quaternary nitrogen.

Table 3: Predicted ¹³C NMR Chemical Shifts for Codeine Methylbromide
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Carbon Assignment
Expected Chemical Shift
(δ, ppm)

Notes

N-CH₃ ~50 - 55
Downfield shift compared to

codeine (~43 ppm).

N-CH₃ (new) ~50 - 55
Signal for the new methyl

group.

C-9 ~45 - 50 Downfield shift.

C-10, C-16 ~30 - 40 Downfield shifts.

O-CH₃ ~56 Largely unaffected.

Aromatic Carbons ~110 - 150

Olefinic Carbons ~125 - 135

Other Carbons Various
Carbons of the morphinan

skeleton.

Sample Preparation: Dissolve approximately 5-10 mg of codeine methylbromide in a

suitable deuterated solvent (e.g., D₂O, CD₃OD).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon

signals, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation).

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering structural insights. For codeine
methylbromide, electrospray ionization (ESI) is the preferred method due to the ionic nature of

the compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b10761052?utm_src=pdf-body
https://www.benchchem.com/product/b10761052?utm_src=pdf-body
https://www.benchchem.com/product/b10761052?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In positive ion mode ESI-MS, the spectrum will show a prominent peak corresponding to the

codeine methyl cation (C₁₉H₂₄NO₃⁺) at m/z 314.18. The bromide ion will not be observed in the

positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the

elemental composition of the cation.

Table 4: Expected High-Resolution Mass Spectrometry Data

Ion Calculated m/z Measured m/z
Elemental
Composition

[C₁₉H₂₄NO₃]⁺ 314.1756 (To be determined) C₁₉H₂₄NO₃

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the codeine

methyl cation. The fragmentation pattern is expected to involve cleavages of the piperidine ring.

Sample Preparation: Prepare a dilute solution of codeine methylbromide in a suitable

solvent such as methanol or acetonitrile/water.

Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct

infusion or through an LC system.

Data Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, use a high-

resolution instrument like a TOF (Time-of-Flight) or Orbitrap analyzer.

Tandem MS: For fragmentation studies, select the parent ion (m/z 314.18) and subject it to

collision-induced dissociation (CID) to obtain the MS/MS spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.

The spectrum of codeine methylbromide will exhibit characteristic absorption bands.

Table 5: Expected FTIR Absorption Bands for Codeine Methylbromide
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Wavenumber (cm⁻¹) Vibration Functional Group

~3400 O-H stretch Hydroxyl group

~3000-2800 C-H stretch Aliphatic and aromatic C-H

~1600 C=C stretch
Aromatic ring and olefinic

double bond

~1500 C=C stretch Aromatic ring

~1280 C-O-C stretch Ether linkage

~1100 C-N stretch C-N bond

~1050 C-O stretch Hydroxyl group

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance

(ATR)-FTIR can be used with the neat sample.

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of codeine
methylbromide.
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Caption: Experimental workflow for synthesis and structural confirmation.
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Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information to build a complete

picture of the molecular structure.
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Click to download full resolution via product page

Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion
The structural elucidation and confirmation of codeine methylbromide rely on a synergistic

application of modern analytical techniques. While specific published spectra are not readily

available, a thorough analysis using NMR spectroscopy, mass spectrometry, and FTIR, guided

by the known chemistry of codeine and related alkaloids, can provide unequivocal proof of its

structure. The detailed protocols and expected data presented in this guide serve as a valuable

resource for researchers and professionals in the field of drug development and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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